1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt
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Overview
Description
1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt is a derivative of the 1,2,3-triazole family, which is known for its versatile chemical properties and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles in high yields. The reaction conditions generally involve the use of copper(I) salts, such as copper(I) iodide, in the presence of a base like triethylamine, and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of 1,2,3-triazole derivatives often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of these compounds under controlled conditions. For example, the use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to produce high yields of 1,2,3-triazoles .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring into dihydrotriazoles.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3-triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt involves its interaction with specific molecular targets. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit the activity of these enzymes, leading to various biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar biological activities but different chemical properties.
Tetrazole: Contains an additional nitrogen atom in the ring, leading to different reactivity and applications.
Imidazole: A five-membered ring with two nitrogen atoms, commonly found in biological systems.
Uniqueness
1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid and phenyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
63979-28-2 |
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Molecular Formula |
C10H8N3NaO2 |
Molecular Weight |
225.18 g/mol |
IUPAC Name |
sodium;5-methyl-1-phenyltriazole-4-carboxylate |
InChI |
InChI=1S/C10H9N3O2.Na/c1-7-9(10(14)15)11-12-13(7)8-5-3-2-4-6-8;/h2-6H,1H3,(H,14,15);/q;+1/p-1 |
InChI Key |
TWCGUXQAABROHJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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